N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a sulfonated dihydroisoquinoline moiety. The compound features 6,7-dimethoxy substitutions on the isoquinoline ring and a trifluoromethyl group on the benzamide aromatic ring.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-6-8-26(13-16(14)12-19(18)31-2)32(28,29)9-7-25-20(27)15-4-3-5-17(10-15)21(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHYHPQAYZODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group and a sulfonamide moiety attached to a benzamide framework. The presence of the 6,7-dimethoxy-3,4-dihydroisoquinoline core is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 426.45 g/mol.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₃N₂O₄S |
| Molecular Weight | 426.45 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that this compound exhibits orexin receptor antagonism , which plays a crucial role in various physiological processes such as sleep regulation and appetite control. Orexin receptors are implicated in the modulation of wakefulness and energy homeostasis, making this compound a potential candidate for treating sleep disorders and metabolic diseases.
Pharmacological Effects
- Sleep Regulation : The orexin receptor antagonism suggests potential applications in managing conditions like insomnia or obesity by influencing sleep patterns and appetite.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, although specific data on this compound's antifungal efficacy remains limited .
- Cell Viability Protection : Some studies have indicated that related compounds exhibit protective effects against cellular stress, particularly in pancreatic β-cells, which is critical for diabetes management .
Case Studies
- Orexin Receptor Studies : A study utilizing radiolabeled ligand binding assays demonstrated that this compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This binding influences downstream signaling pathways associated with physiological responses such as appetite regulation and sleep-wake cycles.
- Antifungal Testing : In vitro studies conducted on similar benzamide derivatives have shown promising antifungal activity against various pathogenic fungi at concentrations around 50 μg/ml . While specific data for this compound is not available, it suggests the potential for further exploration in antifungal applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
Compounds with sulfonamide groups are widely studied for their pharmacological properties. For example:
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This benzamide derivative lacks the sulfonated dihydroisoquinoline moiety but shares the benzamide core.
- Hydrazinecarbothioamides [4–6] (): These compounds incorporate sulfonylbenzamide and triazole-thione groups. Unlike the target compound, they exhibit tautomeric behavior (thione vs. thiol forms) and demonstrate distinct IR spectral signatures (e.g., νC=S at 1243–1258 cm⁻¹) .
Key Structural Differences:
Sigma Receptor Ligands
Sigma receptors, particularly sigma-2, are associated with proliferative states in cancer cells (). The target compound’s sulfonated dihydroisoquinoline moiety resembles ligands targeting sigma receptors. For instance:
- Sigma-2 ligands (): These often feature aryl sulfonamides or isoquinoline scaffolds. The target compound’s 6,7-dimethoxy groups may enhance binding affinity compared to simpler sulfonamides, as methoxy substitutions can modulate lipophilicity and receptor interactions .
Binding Affinity Hypotheses:
- The trifluoromethyl group on the benzamide may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues.
- The dihydroisoquinoline sulfonyl group could mimic the pharmacophore of sigma-2 ligands like SV119 or RHM-138, though direct comparative data are unavailable .
Docking and Computational Predictions
Glide docking studies () suggest that compounds with sulfonyl and aromatic groups exhibit enhanced binding to hydrophobic protein pockets. For example:
- Glide XP Scoring (): The target compound’s trifluoromethyl and sulfonyl groups may contribute to hydrophobic enclosure effects, improving binding affinity. Comparative docking with simpler sulfonamides (e.g., compounds [7–9]) would likely show superior scores for the target due to its larger surface area and substituent diversity .
Predicted Docking Parameters:
Research Findings and Limitations
- Computational Validation : Glide-based docking (–7) remains theoretical without experimental validation of target engagement.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C-NMR in CDCl₃ or DMSO-d₆ to confirm dihydroisoquinoline ring protons (δ 2.8–3.5 ppm for CH₂ groups) and sulfonyl/amide linkages .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., trifluoromethyl group: m/z 97.00) .
- HPLC-PDA : C18 column with UV detection at 254 nm to assess purity. Retention time consistency across batches indicates reproducibility .
How can computational methods predict the compound’s interaction with the Sigma-2 receptor?
Advanced Research Question
- Docking Protocols : Use Glide XP (Schrödinger Suite) with a receptor homology model based on PDB 6VMS. Prioritize hydrophobic enclosures and hydrogen-bond networks in the binding site .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess ligand stability and water displacement near the trifluoromethyl group .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG_bind, focusing on contributions from methoxy and sulfonyl groups .
What strategies are effective for radiolabeling this compound for in vivo tracking?
Advanced Research Question
- Iodine-125 Labeling : Introduce an iodine atom at the 5-position of the benzamide ring via electrophilic substitution using [¹²⁵I]NaI and chloramine-T .
- Quality Control : Validate radiochemical purity (>99%) via radio-TLC (silica gel, ethyl acetate/hexane 1:1) and confirm stability in PBS (pH 7.4) over 24 hours .
How can solubility challenges be addressed in formulation for cellular assays?
Basic Research Question
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) or liposomal encapsulation to enhance aqueous solubility .
- pH Adjustment : Prepare stock solutions in 10 mM citrate buffer (pH 4.5) to stabilize the sulfonyl group against hydrolysis .
What experimental designs are optimal for studying the compound’s impact on Aβ aggregation?
Advanced Research Question
- Thioflavin-T Assay : Monitor Aβ₁₋₄₂ aggregation kinetics (λ_ex 440 nm, λ_em 485 nm) with varying compound concentrations (1–50 µM) .
- TEM Imaging : Compare fibril morphology in treated vs. untreated samples after 24-hour incubation at 37°C .
- Control Groups : Include known BChE inhibitors (e.g., donepezil) to isolate anti-Aβ effects from off-target cholinesterase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
